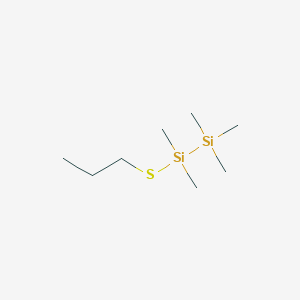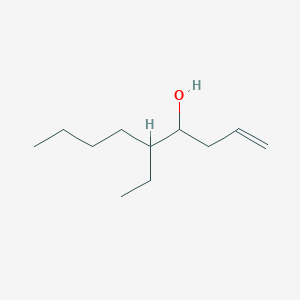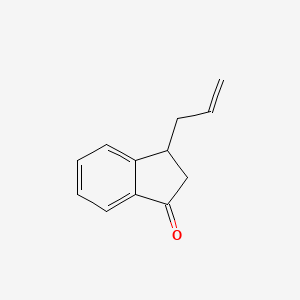
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core and a prop-2-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the alkylation of 2,3-dihydro-1H-inden-1-one with an appropriate allylating agent. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific mechanical properties, such as single crystals.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to antiproliferative effects on cancer cells . The compound’s effects are mediated through its binding to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Shares a similar allyl group but has a different core structure.
(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one: Contains a prop-2-en-1-one moiety but differs in its aromatic substituents.
Uniqueness
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-prop-2-enyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-2-5-9-8-12(13)11-7-4-3-6-10(9)11/h2-4,6-7,9H,1,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWNCDKLEOBKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510457 |
Source


|
| Record name | 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79046-08-5 |
Source


|
| Record name | 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
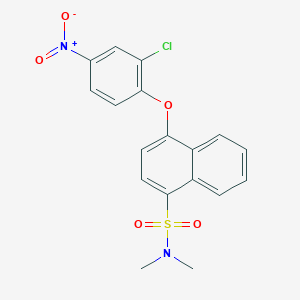
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
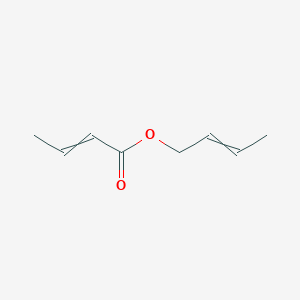
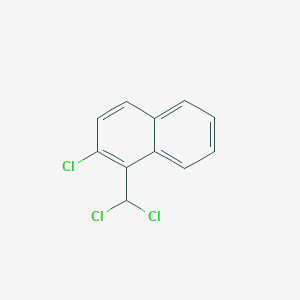

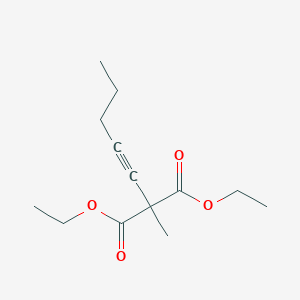
![7-Methyl-5-oxo-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-8-carboxylic acid](/img/structure/B14430296.png)
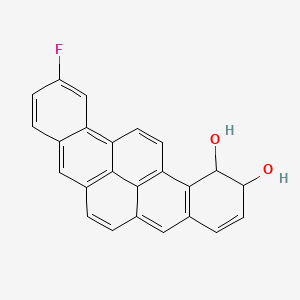
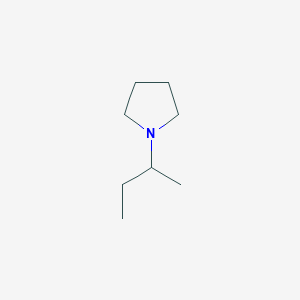
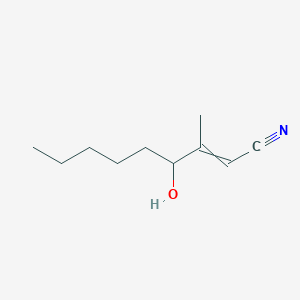
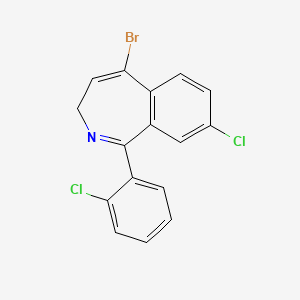
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
